CID 50911035
CAS No.:
Cat. No.: VC15884782
Molecular Formula: C5H8BN2
Molecular Weight: 106.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8BN2 |
---|---|
Molecular Weight | 106.94 g/mol |
Standard InChI | InChI=1S/C5H8BN2/c1-7-3-4-8(2)5(7)6/h3-4H,1-2H3 |
Standard InChI Key | NSKJUWHWZGAYKY-UHFFFAOYSA-N |
Canonical SMILES | [B]=C1N(C=CN1C)C |
Introduction
Challenges in Identifying CID 50911035
Database Discrepancies
Structural and Functional Analog Analysis
Comparative Molecular Features
While CID 50911035 remains uncharacterized, examining neighboring CIDs provides insight into potential properties:
Predictive Modeling Strategies
For unregistered CIDs, computational methods like QSAR (Quantitative Structure-Activity Relationship) can estimate properties. Applying these to CID 50911035 would require:
-
SMILES Reconstruction: Inferring connectivity from adjacent CIDs (e.g., metal-organic frameworks in CID 50999462 ).
-
Docking Simulations: Predicting binding affinities against biological targets, as demonstrated for CID-2858522’s PKC inhibition .
Future Research Directions
Synthesis Pathways
Hypothetical routes could leverage:
-
Grignard Reactions: For organometallic analogs.
-
Cross-Coupling Catalysis: To assemble complex organic backbones observed in CID-2858522 .
Analytical Characterization
Advanced techniques would be essential:
-
X-ray Crystallography: Resolving atomic coordinates.
-
High-Resolution Mass Spectrometry: Confirming molecular formulae.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume